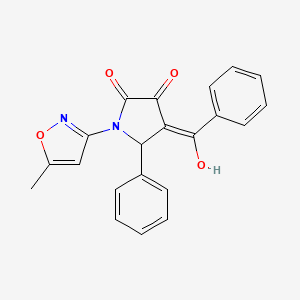
4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H16N2O4 and its molecular weight is 360.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound belonging to the class of pyrrolones. Its unique structural features, including a pyrrole ring fused with a benzoyl group and a hydroxyl group, along with a 5-methylisoxazole substituent, contribute to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial and antioxidant properties, as well as its potential therapeutic applications.
The molecular formula of this compound is C21H15N3O6, with a molecular weight of approximately 405.4 g/mol. The compound exhibits notable chemical properties due to the presence of multiple functional groups that enhance its reactivity and biological interactions.
Antibacterial Activity
Research indicates that derivatives of this compound demonstrate significant antibacterial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential application in antimicrobial therapies. The mechanism involves the disruption of bacterial cellular processes, likely through interference with protein interactions essential for bacterial survival .
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
The compound also exhibits antioxidant properties, which may protect against oxidative stress-related diseases. Its ability to scavenge free radicals has been demonstrated in various assays, indicating potential therapeutic benefits in conditions related to oxidative damage .
Table 2: Antioxidant Activity Assay Results
The precise mechanisms underlying the biological activities of this compound are still under investigation. However, studies suggest that it may act as a competitive antagonist for formyl peptide receptors (FPRs), which are involved in inflammatory responses. This interaction can modulate innate immunity and potentially treat inflammatory diseases .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Inflammation Modulation : A study demonstrated that derivatives significantly inhibited human neutrophil Ca²⁺ flux and chemotaxis, suggesting their role as FPR antagonists in inflammatory pathways .
- Antimicrobial Applications : Another research project evaluated the compound's effectiveness against resistant bacterial strains, showing promising results that could lead to new antimicrobial agents.
特性
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-phenylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-13-12-16(22-27-13)23-18(14-8-4-2-5-9-14)17(20(25)21(23)26)19(24)15-10-6-3-7-11-15/h2-12,18,24H,1H3/b19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZUCISDUCPYFX-HTXNQAPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














